N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production in cells .
Mode of Action
This compound acts as a Succinate Dehydrogenase Inhibitor (SDHI) . It disrupts the mitochondrial tricarboxylic acid cycle and respiration chain, thereby inhibiting the energy production in the cells . This leads to the death of the cells, particularly fungal cells, making it an effective fungicide .
Biochemical Pathways
The compound affects the mitochondrial tricarboxylic acid cycle and the respiration chain . By inhibiting SDH, it disrupts these pathways, leading to a lack of energy production in the cells . This results in the death of the cells, particularly those of fungi, making the compound an effective fungicide .
Result of Action
The result of the action of this compound is the death of the cells, particularly fungal cells . This is due to the disruption of energy production in the cells caused by the inhibition of SDH . This makes the compound an effective fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Furan-2-carboxamide Moiety: The furan-2-carboxamide moiety can be synthesized through the reaction of furan-2-carboxylic acid with appropriate amines under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit similar biological activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and its derivatives are structurally related and have comparable chemical properties.
Uniqueness
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to the combination of the thiazole and furan moieties, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(18-7-4-12-24-18)22-20-21-17(13-26-20)14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-13H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJINJWGGPQKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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